N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine
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Overview
Description
(2S)-4-METHYL-2-({2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)PENTANOIC ACID is a complex organic compound with a unique structure that includes a chromenyl group and a pentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-METHYL-2-({2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)PENTANOIC ACID typically involves multiple steps, including the formation of the chromenyl group and the subsequent attachment of the pentanoic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-METHYL-2-({2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)PENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
(2S)-4-METHYL-2-({2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)PENTANOIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-4-METHYL-2-({2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)PENTANOIC ACID involves its interaction with specific molecular targets and pathways. The chromenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dyes and herbicides.
Cinnamodendron dinisii essential oil:
Uniqueness
(2S)-4-METHYL-2-({2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)PENTANOIC ACID is unique due to its specific structure, which combines a chromenyl group with a pentanoic acid moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C21H27NO6 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid |
InChI |
InChI=1S/C21H27NO6/c1-10(2)9-16(20(24)25)22-19(23)14(6)27-17-8-7-15-11(3)12(4)21(26)28-18(15)13(17)5/h7-8,10,14,16H,9H2,1-6H3,(H,22,23)(H,24,25)/t14?,16-/m0/s1 |
InChI Key |
CDKWACSMHPTBAQ-WMCAAGNKSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N[C@@H](CC(C)C)C(=O)O)C |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(CC(C)C)C(=O)O)C |
Origin of Product |
United States |
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